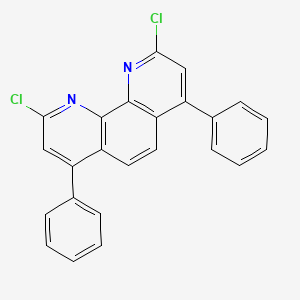

2,9-Dicloro-4,7-difenil-1,10-fenantrolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

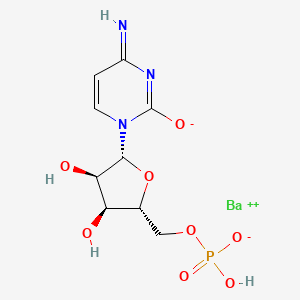

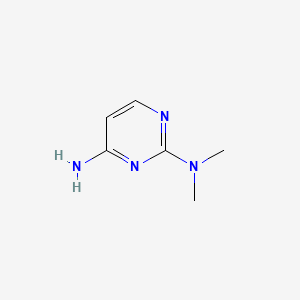

2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline is a sensitizer used to enhance the efficiency of phosphorescent materials .

Synthesis Analysis

A new family of phenanthroline ligands was prepared. Hydrolysis of 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides in acidic media leads to the formation of the corresponding 4,7-oxygenated derivatives . Another synthesis process includes the batch addition of formula III into O-phenylenediamine in concentrated hydrochloric acid solution, and react 2-10 hours at 50-90° C .Molecular Structure Analysis

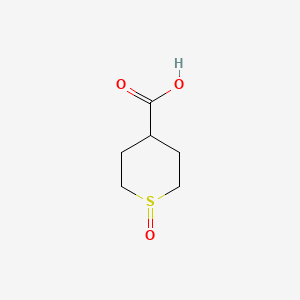

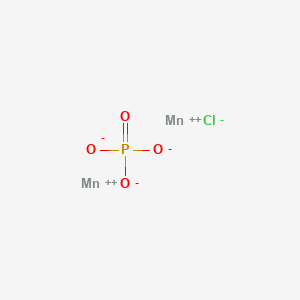

The molecular formula of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline is C24H14Cl2N2. Its molecular weight is 401.29 .Chemical Reactions Analysis

The coordination chemistry of 4,7-oxygenated 1,10-phenanthroline-2,9-diamides toward some lanthanide nitrates was investigated .Physical And Chemical Properties Analysis

The density of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline is 1.343. It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Síntesis de Derivados

El compuesto se utiliza en la síntesis de sus derivados. Por ejemplo, se han desarrollado nuevos enfoques para la síntesis de 4,7-dicloro-1,10-fenantrolinas y sus correspondientes derivados 9H-carbazol-9-il-, 10H-fenotiazin-10-il- y pirrolidin-1-il .

Caracterización Electroquímica y Espectroscópica

Se utiliza en la caracterización electroquímica y espectroscópica de 4,7-diamino-1,10-fenantrolinas y sus precursores .

Electrónica Orgánica

El compuesto encuentra aplicación en la electrónica orgánica, como células solares, transistores y diodos orgánicos emisores de luz (OLED) .

Células Solares Fotovoltaicas Orgánicas

2,9-Dimetil-4,7-difenil-1,10-fenantrolina (BCP), un derivado del compuesto, se utiliza ampliamente como material eficiente de bloqueo de huecos o excitones tanto en células fotovoltaicas (PV) como en dispositivos electroluminiscentes (EL) .

Diodos Orgánicos Emisores de Luz (OLED)

El compuesto y sus derivados se utilizan en la fabricación de OLED debido a su bajo orbital molecular más alto ocupado (HOMO) y su gran movilidad .

Evaluación Antiprotozoaria

Nuevos derivados de sales de 2,9-bis[(sustituido-aminometil)]-4,7-fenil-1,10-fenantrolina, que se consideran nuevos análogos bio-isósteros de fenantrolinas descritas previamente, se han diseñado y sintetizado para su evaluación antiprotozoaria .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds such as 4,7-diphenyl-1,10-phenanthroline are known to be used as electron transport / hole blocking layer (etl / hbl) in organic electronic devices .

Mode of Action

It is known that similar compounds interact with their targets by enabling electron transport .

Biochemical Pathways

It is known that similar compounds are involved in the electron transport process in organic electronic devices .

Pharmacokinetics

It is known that similar compounds are solution-processable, suggesting they may have good solubility .

Result of Action

Similar compounds are known to enable electron transport in organic electronic devices, which could result in the generation of light or electrical signals .

Action Environment

The action, efficacy, and stability of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline can be influenced by various environmental factors. For instance, the performance of similar compounds in organic electronic devices can be affected by factors such as temperature, humidity, and the presence of other materials .

Propiedades

IUPAC Name |

2,9-dichloro-4,7-diphenyl-1,10-phenanthroline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14Cl2N2/c25-21-13-19(15-7-3-1-4-8-15)17-11-12-18-20(16-9-5-2-6-10-16)14-22(26)28-24(18)23(17)27-21/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQFTFBKMWFBPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does the addition of chlorine atoms to the BPhen core structure impact its exciton diffusion properties?

A1: The research demonstrates that incorporating chlorine atoms into the 2,9 positions of the 4,7-diphenyl-1,10-phenanthroline (BPhen) core significantly influences its exciton diffusion capabilities. [] Specifically, the singlet exciton diffusion length increases from less than 1 nm for BPhen to (5.4 ± 1.2) nm for BPhen-Cl2. [] This suggests that the chlorine atoms likely improve the efficiency of energy transfer between molecules in the singlet state, possibly due to enhanced intermolecular interactions or altered energy levels. Conversely, the triplet exciton diffusion length decreases from (15.4 ± 0.4) nm for BPhen to (8.0 ± 0.7) nm for BPhen-Cl2. [] This decrease is attributed to the chlorine atoms promoting a shift towards short-range Dexter energy transfer mechanisms, which are less efficient for long-range triplet diffusion compared to the Förster mechanism dominant in BPhen. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-(Benzyloxy)phenyl]benzohydrazide](/img/structure/B577297.png)